N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-15-6-4-5-14(13-15)21(28)23-11-12-30-19-10-9-18-24-25-20(27(18)26-19)16-7-2-3-8-17(16)22/h2-10,13H,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKXSDWNWGFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide, identified by its CAS number 1021224-19-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18ClN5O3
- Molecular Weight : 423.9 g/mol
- Structure : The compound features a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021224-19-0 |
| Molecular Weight | 423.9 g/mol |
| Molecular Formula | C21H18ClN5O3 |
The biological activity of this compound is largely attributed to its triazole structure, which has been associated with various pharmacological effects. Triazoles are known to interact with biological targets such as enzymes and receptors, influencing processes like cell signaling and metabolic pathways.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacteria and fungi. The compound may share similar properties due to its structural features.
- Antibacterial Studies : Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer activity of triazole derivatives has been explored extensively. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented for various triazole-based compounds.
- Case Study : A study highlighted that certain triazole derivatives could inhibit cancer cell proliferation effectively, suggesting that this compound may exhibit similar effects .
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could indicate the therapeutic potential of this compound in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies that reveal how structural modifications impact activity.
- Key Findings :
- Substitution on the triazole ring can enhance antibacterial potency.
- The presence of the methoxy group contributes to increased lipophilicity, potentially improving cell membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide and related triazolopyridazine derivatives:
Key Comparative Insights:
Substituent Influence on Bioactivity: The 2-chlorophenyl group in the target compound may enhance receptor binding compared to analogs with 4-chlorophenethyl () or methoxybenzyl () substituents, as ortho-substituted aryl groups often improve steric interactions with hydrophobic enzyme pockets .
Synthetic Accessibility :
- The target compound likely shares synthetic steps with ’s Method C, which uses K2CO3 and DMF for nucleophilic substitution. However, the ethoxyethyl linkage may require additional protection/deprotection steps, lowering yield compared to simpler amines (e.g., –3) .
Physicochemical Properties :
- The 3-methoxybenzamide moiety increases polarity (clogP ~2.5 estimated) relative to ’s benzimidazole-propanamide derivative (clogP ~3.2), suggesting improved aqueous solubility .
Research Findings and Limitations
- Biological Activity: No direct data exist for the target compound, but analogs in –3 exhibit kinase inhibition (e.g., JAK2, EGFR). The 2-chlorophenyl group may confer selectivity for kinases sensitive to bulky aromatic substituents .
- Thermodynamic Stability : Crystallographic studies of related triazolopyridazines () indicate planar core structures, which may stabilize π-π stacking in target binding .
- Knowledge Gaps: Absence of in vitro/in vivo data for the target compound limits mechanistic conclusions. Further studies should prioritize SAR profiling against kinase panels.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis requires multi-step optimization:
- Stepwise Functionalization : Begin with nucleophilic substitution to attach the 2-chlorophenyl group to the triazolopyridazine core, followed by etherification for the ethoxyethyl linkage .
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours to enhance reactivity. Catalytic bases like K₂CO₃ improve ether bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What in vitro screening models are appropriate for initial evaluation of this compound's anticancer potential?
Methodological Answer:
- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination after 48–72 hr exposure .
- Apoptosis Markers : Annexin V/PI staining and caspase-3/7 activation assays .
- Comparative Controls : Include cisplatin or doxorubicin as positive controls .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro enzyme inhibition assays and cellular models?
Methodological Answer:
- Assay Validation : Confirm enzyme target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular kinase activity assays) .
- Solubility/Permeability : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and use PAMPA assays for passive diffusion .
- Metabolic Stability : Test hepatic microsomal stability (e.g., t½ < 30 min suggests rapid metabolism) and identify metabolites via LC-MS .
Q. What computational strategies are recommended for predicting binding modes with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide with crystal structures of kinases (e.g., EGFR or CDK2) to identify key interactions (e.g., H-bonding with hinge region) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding (e.g., < −8 kcal/mol suggests strong affinity) .
Q. How should SAR studies be designed to evaluate pharmacophoric elements systematically?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituent variations at the 2-chlorophenyl (e.g., 3-F, 4-OCH₃) and methoxybenzamide positions .
- Bioisosteric Replacement : Replace triazolopyridazine with triazolopyrimidine or imidazopyridazine cores .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Q. What experimental evidence exists for metabolic stability in hepatic microsome models?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion (t½ = 25 min suggests moderate stability) .
- Metabolite ID : LC-MS/MS reveals hydroxylation at the ethyloxy linker and demethylation of the methoxy group .
- CYP Inhibition : Test CYP3A4/2D6 inhibition (IC₅₀ > 10 μM indicates low risk of drug-drug interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
